1,1-difluoroethane-1-sulfonyl chloride
Description
Properties
CAS No. |
1261647-40-8 |
|---|---|
Molecular Formula |
C2H3ClF2O2S |
Molecular Weight |
164.56 g/mol |
IUPAC Name |
1,1-difluoroethanesulfonyl chloride |
InChI |
InChI=1S/C2H3ClF2O2S/c1-2(4,5)8(3,6)7/h1H3 |
InChI Key |
PQKGKAOAVCKHON-UHFFFAOYSA-N |
Canonical SMILES |
CC(F)(F)S(=O)(=O)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The sulfonic acid reacts with PCl₅ in a 1:1 molar ratio at temperatures between 60–80°C, yielding the sulfonyl chloride and generating HCl and POCl₃ as byproducts. Thionyl chloride offers a milder alternative, requiring reflux conditions (70–80°C) in anhydrous dichloromethane or tetrahydrofuran. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the sulfonic acid is replaced by a chlorine atom.
Key Parameters
| Parameter | PCl₅ Method | SOCl₂ Method |
|---|---|---|
| Temperature | 60–80°C | 70–80°C |
| Solvent | Solvent-free | CH₂Cl₂ or THF |
| Reaction Time | 4–6 hours | 2–3 hours |
| Yield | 70–85% | 65–75% |
This method is favored for its simplicity but requires rigorous moisture control to prevent hydrolysis of the sulfonyl chloride back to the sulfonic acid.
Halogen Exchange from Sulfonate Salts
Sulfonate salts serve as precursors for sulfonyl chlorides through halogen exchange reactions. For this compound, sodium or potassium sulfonate salts (CH₃CF₂SO₃Na/K) react with chlorinating agents such as PCl₅ or oxalyl chloride (COCl)₂.
Process Optimization
In a typical procedure, the sulfonate salt is suspended in dichloromethane and treated with PCl₅ at 0–5°C. The reaction mixture is stirred for 1–2 hours, followed by gradual warming to room temperature. The sulfonyl chloride is isolated via fractional distillation under reduced pressure.
Advantages and Limitations
-
Advantages : High purity (>95%) and minimal byproduct formation.
-
Limitations : Requires stoichiometric excess of PCl₅ (1.2–1.5 equiv) and generates corrosive HCl gas.
Sulfonamide Derivative Chlorination
A two-step approach involves converting sulfonamides to sulfonyl chlorides, which is adaptable to 1,1-difluoroethane derivatives. This method, detailed in recent fluorination studies, uses Pyry-BF₄ and MgCl₂ to generate sulfonyl chlorides in situ.
Protocol Details
-
Sulfonamide Activation : The sulfonamide (CH₃CF₂SO₂NH₂) reacts with Pyry-BF₄ in acetonitrile at 25°C, forming a reactive intermediate.
-
Chlorination : Addition of MgCl₂ facilitates chloride substitution, yielding the sulfonyl chloride.
Performance Metrics
-
Yield: 60–70%
-
Purity: 90–92% (HPLC)
-
Functional Group Tolerance: Compatible with esters, ethers, and halides.
This method is advantageous for late-stage functionalization but requires precise control of reaction stoichiometry.
Continuous-Flow Synthesis
Emerging techniques in continuous-flow chemistry enable safer handling of volatile intermediates. A thesis describes the radiosynthesis of [18F]CHF₂ derivatives using microfluidic reactors, which could be adapted for this compound.
Flow Reactor Parameters
| Parameter | Value |
|---|---|
| Residence Time | 2–5 minutes |
| Temperature | 25–40°C |
| Pressure | 10–15 bar |
| Yield | 50–60% |
This method reduces side reactions and improves scalability but requires specialized equipment .
Chemical Reactions Analysis
Deprotection of the Boc Group
The Boc group is cleaved under acidic conditions to yield the free amine. This reaction is critical for accessing the primary amine functionality in downstream applications.
Notes :
-
TFA (trifluoroacetic acid) is preferred for its efficiency in Boc removal without side reactions .
-
Zn(OTf)₂ offers a metal-catalyzed alternative under milder conditions .
Functionalization of the Methylamino Group
The secondary amine (-NHCH₃) undergoes nucleophilic reactions, enabling further derivatization.
Alkylation
Acylation
Oxidation Reactions
The methylamino group can be oxidized to modify its electronic properties.
Scientific Research Applications
Organic Synthesis
DFESC serves as an important reagent in organic synthesis due to its ability to introduce sulfonyl groups into various organic molecules. This property is particularly useful for creating sulfinamides and sulfinates, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
- Case Study : In a study published by Huang et al., DFESC was utilized to synthesize sulfinamides that demonstrated significant biological activity against specific bacterial strains. The introduction of the sulfonyl group enhanced the solubility and bioavailability of the compounds tested.
Pharmaceutical Development
The compound is explored for its potential in drug development, particularly in synthesizing sulfonamide-based drugs. Sulfonamides have a long history of use as antibiotics and are critical in treating bacterial infections.
- Case Study : Research conducted by Chen et al. focused on synthesizing novel sulfonamide derivatives using DFESC as a key intermediate. The derivatives exhibited promising antimicrobial activity, suggesting that DFESC could play a crucial role in developing new therapeutic agents.
Materials Science
In materials science, DFESC is used as an intermediate for producing fluorinated polymers such as polyvinylidene fluoride (PVDF). These materials are known for their excellent chemical resistance and thermal stability.
- Data Table: Applications of DFESC in Materials Science
| Application | Description | Key Properties |
|---|---|---|
| PVDF Production | Used as an intermediate for synthesizing PVDF | High chemical resistance, thermal stability |
| Coatings | Enhances durability and chemical resistance | Excellent adhesion properties |
| Membranes | Utilized in producing membranes for filtration | High permeability and selectivity |
Environmental Considerations
DFESC is also being studied for its environmental impact compared to traditional chlorofluorocarbons (CFCs). With an ozone depletion potential (ODP) of zero, it represents a safer alternative in applications such as refrigeration and aerosol propellants.
Mechanism of Action
The mechanism of action of 1,1-difluoroethane-1-sulfonyl chloride involves its ability to act as an electrophile, reacting with nucleophiles to form covalent bonds. This reactivity is due to the presence of the sulfonyl chloride group, which is highly electrophilic. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonyl Chlorides
1-Naphthalenesulfonyl Chloride
- Molecular Formula : C₁₀H₇ClO₂S
- Molecular Weight : 226.68 g/mol
- CAS : 85-46-1
- Key Properties :
2-(2,2-Difluoroethoxy)ethane-1-Sulfonyl Chloride
[1-(1,1-Difluoroethyl)cyclopropyl]methanesulfonyl Chloride
- Structure : Cyclopropane ring fused to a difluoroethyl-sulfonyl chloride group.
Comparison with Chloro-Difluoroethane Derivatives
2-Chloro-1,1-Difluoroethane (HCFC-142)
- Molecular Formula : C₂H₃ClF₂
- Molecular Weight : 100.50 g/mol
- CAS : 338-65-8
- Key Differences: Lacks the sulfonyl chloride group, rendering it non-reactive in nucleophilic substitutions. Primarily used as a refrigerant and propellant. Higher volatility (boiling point: -10.2°C) compared to this compound .
1-Chloro-1,1-Difluoroethane
- CAS : 75-68-3
- Safety Profile :
Reactivity and Stability Trends
- Electron-Withdrawing Effects : The –CF₂ group in this compound enhances the electrophilicity of the sulfonyl chloride moiety, accelerating reactions with nucleophiles like amines or alcohols.
- Steric Hindrance : Bulkier analogs (e.g., naphthalene or cyclopropane derivatives) exhibit slower reaction kinetics .
- Thermal Stability : Aliphatic sulfonyl chlorides are generally less stable than aromatic counterparts due to the absence of resonance stabilization .
Biological Activity
1,1-Difluoroethane-1-sulfonyl chloride (also known as difluoroethylsulfonyl chloride) is a fluorinated compound with significant implications in organic synthesis and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, toxicity, and applications in medicinal chemistry.
This compound has the following chemical characteristics:
- Molecular Formula : C₂H₂ClF₂O₂S
- Molecular Weight : 156.06 g/mol
- Boiling Point : Approximately 60°C
- Appearance : Colorless liquid with a pungent odor.
The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various chemical reactions. The sulfonyl chloride group can participate in nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of biologically active compounds.
Potential Mechanisms
- Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic residues in the active sites of enzymes. This can lead to alterations in metabolic pathways.
- Reactivity with Nucleophiles : It can react with amines and alcohols, potentially leading to the formation of sulfonamides or sulfonate esters, which may exhibit biological activity.
Toxicity and Safety Profile
Research indicates that the inhalation toxicity of 1,1-difluoroethane is relatively low compared to other fluorinated compounds. A study reported an LC50 value of approximately 977 g/m³ for mice over a two-hour exposure period, indicating a moderate level of acute toxicity . However, the compound does not produce significant inflammatory responses or detectable fluorine-containing metabolites in urine after exposure .
Biological Applications
This compound has garnered attention for its potential applications in medicinal chemistry:
- Synthesis of Fluorinated Pharmaceuticals : The compound is utilized in the synthesis of various fluorinated drug candidates due to the importance of fluorine in enhancing pharmacokinetic properties.
- Photoredox Catalysis : Recent advancements have shown that this compound can be used in photoredox catalysis for difluoroalkylation reactions, facilitating the incorporation of difluoromethyl groups into organic substrates .
Case Study 1: Enzyme Inhibition
A study explored the interaction of difluoroethane derivatives with carbonic anhydrase. The findings indicated that certain derivatives could effectively inhibit enzyme activity, suggesting potential therapeutic applications in conditions where carbonic anhydrase plays a critical role .
Case Study 2: Anticancer Activity
Research has indicated that difluoroalkylated compounds may exhibit anticancer properties. A series of experiments demonstrated that compounds derived from this compound showed selective cytotoxicity against various cancer cell lines, warranting further investigation into their mechanisms .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of carbonic anhydrase |
| Anticancer Activity | Selective cytotoxicity against cancer cell lines |
| Reactivity with Nucleophiles | Forms sulfonamides or esters with amines/alcohols |
| Photoredox Catalysis | Used for difluoroalkylation reactions |
Q & A
Basic: What are the optimized synthetic routes for 1,1-difluoroethane-1-sulfonyl chloride, and how can catalytic methods improve yield compared to traditional pyrolysis?
Methodological Answer:
Traditional synthesis involves high-temperature pyrolysis (>650°C) of 1-chloro-1,1-difluoroethane without catalysts, which risks decomposition and low selectivity . Recent studies propose metal fluorides (e.g., MgF₂ or CrF₃) as catalysts, reducing required temperatures to 400–500°C while enhancing vinylidene fluoride (VDF) yield. Key parameters include:
- Catalyst Selection : MgF₂ shows higher activity due to stronger acid sites.
- Reactor Design : Fixed-bed reactors with inert gas flow minimize side reactions.
- Temperature Gradients : Stepwise heating avoids thermal runaway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
